Methyl 2-oxo-1-cycloheptanecarboxylate is an organic compound characterized by its molecular formula C9H14O3 and a molecular weight of approximately 170.21 g/mol. Structurally, it consists of a cycloheptane ring with a carbonyl group (ketone) and a methyl ester group attached to the first carbon atom. This compound is notable for its unique cyclic structure, which contributes to its chemical reactivity and potential biological activity. The compound has been cataloged under the CAS number 52784-32-4 and is recognized in various chemical databases, including PubChem and Sigma-Aldrich .
One of the primary applications of methyl 2-oxo-1-cycloheptanecarboxylate is in the synthesis of hydroxycoumarins. Hydroxycoumarins are a class of naturally occurring compounds with diverse pharmacological properties, including anticoagulant and anti-inflammatory activities. Methyl 2-oxo-1-cycloheptanecarboxylate can be used as a starting material for the synthesis of hydroxycoumarins through a reaction known as the Pechmann condensation. This reaction involves the condensation of the cycloheptanone ring of methyl 2-oxo-1-cycloheptanecarboxylate with a suitable phenol, leading to the formation of a substituted hydroxycoumarin. Source: Sigma-Aldrich product page for Methyl 2-oxo-1-cycloheptanecarboxylate:
Methyl 2-oxo-1-cycloheptanecarboxylate can be synthesized through several methods:
Methyl 2-oxo-1-cycloheptanecarboxylate finds applications in various fields:
Several compounds share structural similarities with methyl 2-oxo-1-cycloheptanecarboxylate:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-oxo-1-cyclohexanecarboxylate | Cyclohexane ring with a ketone and ester | More common in organic synthesis due to stability |
| Methyl 3-oxo-1-cyclopentanecarboxylate | Cyclopentane ring with a ketone and ester | Smaller ring size affects reactivity |
| Methyl 2-oxo-1-phenyloctanoate | Phenyl substitution on octanoic acid | Aromatic character adds different properties |
Methyl 2-oxo-1-cycloheptanecarboxylate is unique due to its seven-membered ring structure, which influences its chemical behavior and potential applications compared to other similar compounds. Its distinct cyclic framework allows for diverse synthetic pathways and possible biological interactions that merit further investigation .
Methyl 2-oxo-1-cycloheptanecarboxylate exists as a liquid at room temperature (20°C) [1] [2] [3]. The compound exhibits a colorless to light yellow clear liquid appearance [2] [3]. The molecular formula is C₉H₁₄O₃ with a molecular weight of 170.21 g/mol [4] [1] [5] [2] [6].
The boiling point of methyl 2-oxo-1-cycloheptanecarboxylate has been consistently reported as 112-114°C at 10 mmHg pressure [4] [2] [7] [3] [8] [9]. Alternative pressure conditions show the compound boiling at 114°C at 10 mmHg [2] [3]. The melting point has not been determined experimentally for this compound [8].
The density of methyl 2-oxo-1-cycloheptanecarboxylate is 1.09 g/mL at 25°C [4] [7] [9]. The specific gravity (20/20°C) is reported as 1.09 [2] [3]. An alternative density measurement shows 1.075±0.06 g/cm³ [8], indicating slight variations in experimental conditions or measurement methods.
The flash point of methyl 2-oxo-1-cycloheptanecarboxylate is reported as greater than 230°F (greater than 110°C) [4] [10] [11] [12] [13] [14]. Some sources report a flash point of 105.1±25.4°C [8] or 113°C (closed cup) [12]. The compound demonstrates chemical stability under recommended storage conditions [10] [11] [12] [13] [15].
The water solubility of methyl 2-oxo-1-cycloheptanecarboxylate is limited, with the compound being sparingly soluble in water at 2.88 mg/ml (0.0169 mol/L) at 25°C [16]. This low water solubility can be attributed to the hydrophobic nature of the cycloheptane ring system combined with the polar ester and ketone functional groups [17]. The compound's LogP value of 1.81 [6] indicates moderate lipophilicity, consistent with its limited water solubility.
The refractive index of the compound is n₂₀/D 1.474 [4] [7] [9] [18] [19] [20], which is a useful parameter for identification and purity assessment. The predicted pKa value is 12.04±0.20 [4] [21], indicating the compound is relatively stable under neutral and mildly acidic conditions.
Irritant